Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, a similar compound, Benzyl 4- (4- (methoxycarbonyl)phenylamino)piperidine-1-carboxylate, was synthesized from methyl 4-aminobenzoate and 1-benzyloxycarbonyl-4-piperidone . The reaction was carried out in dichloromethane with glacial acetic acid and sodium triacetoxyborohydride .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate” would include these elements, along with additional functional groups.Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines . Specific reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate” would depend on its specific molecular structure. Piperidine itself is a cyclic secondary amine .Scientific Research Applications
Palladium-Catalyzed CH Functionalization
Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is employed in oxindole synthesis via palladium-catalyzed CH functionalization, showcasing its utility in medicinal chemistry synthesis. This approach is significant for developing serine palmitoyl transferase enzyme inhibitors, highlighting its potential in drug discovery and development (Magano, Kiser, Shine, & Chen, 2014).
Cardiovascular Activity and Electrochemical Oxidation
The compound also finds application in the study of cardiovascular activity and electrochemical oxidation, where its derivatives, particularly nitriles of 5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, demonstrate potential in cardiovascular research. These studies contribute to understanding the compound's electrochemical properties and its effects on the cardiovascular system (Krauze et al., 2004).
Relay Catalysis in Organic Synthesis
Another research application involves metal/organo relay catalysis in a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides. This method allows for the introduction of substituents at the pyrrole nitrogen via nucleophilic reactions, demonstrating the compound's versatility in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Future Directions
Piperidines and their derivatives continue to be an area of active research, particularly in the pharmaceutical industry . Future directions could include the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on piperidine derivatives .
properties
IUPAC Name |
methyl 4-[[[2-(4-methoxycarbonylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-26-17(24)13-3-5-14(6-4-13)20-16(23)15(22)19-11-12-7-9-21(10-8-12)18(25)27-2/h3-6,12H,7-11H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPIZZUSDNXFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2-((4-(methoxycarbonyl)phenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.